3-(3,5-Dioxomorpholin-4-yl)propanoic acid
Description
Chemical Structure: 3-(3,5-Dioxomorpholin-4-yl)propanoic acid (CAS: sc-309732) is a heterocyclic carboxylic acid derivative. Its structure consists of a morpholine ring substituted with two ketone groups at positions 3 and 5, linked to a propanoic acid moiety via a methylene bridge. The molecular formula is C₇H₉NO₄, with a molecular weight of 175.15 g/mol (calculated from ).
Properties
IUPAC Name |
3-(3,5-dioxomorpholin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5-3-13-4-6(10)8(5)2-1-7(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUMWSXDNXPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288890 | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-14-9 | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dioxomorpholin-4-yl)propanoic acid typically involves the formation of the morpholine ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of morpholine with maleic anhydride under controlled conditions to form the dioxomorpholine ring. This intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dioxomorpholin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxomorpholine derivatives with additional oxygen atoms, while reduction may produce simpler morpholine derivatives .
Scientific Research Applications
3-(3,5-Dioxomorpholin-4-yl)propanoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound is also used in the development of new biochemical assays and analytical techniques .
In biology and medicine, this compound is used to investigate cellular processes and pathways. It helps in understanding the molecular mechanisms underlying various diseases and conditions. In the industrial sector, the compound is used in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 3-(3,5-Dioxomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, providing insights into the underlying mechanisms of various biological phenomena .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The compound is compared to propanoic acid derivatives with varying substituents and heterocycles:
Biological Activity
3-(3,5-Dioxomorpholin-4-yl)propanoic acid, with the molecular formula C₇H₉N₁O₅ and a molecular weight of 187.15 g/mol, is a compound of significant interest in biochemical research. Its unique structure, featuring a morpholine ring with dioxo substituents, suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₁O₅ |
| Molecular Weight | 187.15 g/mol |
| CAS Number | 1000339-14-9 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the dioxo groups may enhance its binding affinity to specific receptors or enzymes, potentially leading to altered physiological responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The structural features that enhance solubility and bioavailability are critical for effective interaction with microbial targets. Preliminary studies suggest potential efficacy against a range of pathogens, including bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds within the same structural class have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in melanoma and breast cancer models. Further investigation into the specific mechanisms—such as apoptosis induction or cell cycle arrest—is warranted.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related morpholine derivatives on human cancer cell lines. The results indicated that modifications to the morpholine structure significantly impacted the compound's ability to induce apoptosis in cancer cells.
- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The dioxo substituents were found to enhance antimicrobial activity by disrupting bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the morpholine ring or the propanoic acid side chain can lead to variations in potency and selectivity towards different biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at C4 | Increased binding affinity |
| Alteration in side chain | Enhanced cytotoxicity |
| Dioxo group positioning | Improved solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
